molecular formula C10H12AsCl2NO B14177649 ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- CAS No. 4164-07-2

ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)-

Cat. No.: B14177649
CAS No.: 4164-07-2
M. Wt: 308.03 g/mol
InChI Key: RVHXTBHJZUZADA-UHFFFAOYSA-N
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Description

ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- is a complex organic compound that contains arsenic and chlorine atoms

Preparation Methods

The synthesis of ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- involves several steps. One common method includes the reaction of aniline with arsenic trioxide and hydrochloric acid, followed by the introduction of 2-chloroethyl groups. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .

Chemical Reactions Analysis

ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, resulting in different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. .

Scientific Research Applications

ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can disrupt cellular processes and potentially lead to cell death, making it a candidate for anticancer research .

Comparison with Similar Compounds

ANILINE, p-ARSENOSO-N,N-BIS(2-CHLOROETHYL)- can be compared with other similar compounds, such as:

Properties

CAS No.

4164-07-2

Molecular Formula

C10H12AsCl2NO

Molecular Weight

308.03 g/mol

IUPAC Name

4-arsoroso-N,N-bis(2-chloroethyl)aniline

InChI

InChI=1S/C10H12AsCl2NO/c12-5-7-14(8-6-13)10-3-1-9(11-15)2-4-10/h1-4H,5-8H2

InChI Key

RVHXTBHJZUZADA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)[As]=O

Origin of Product

United States

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